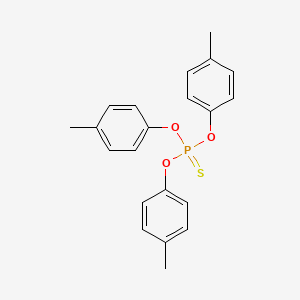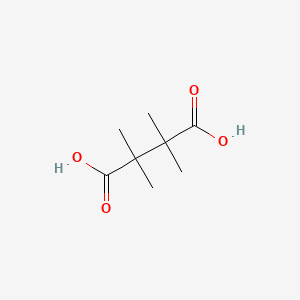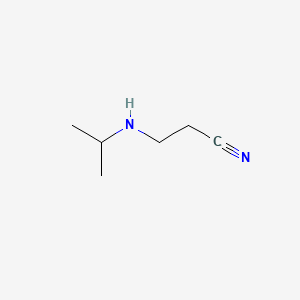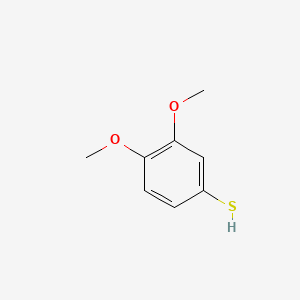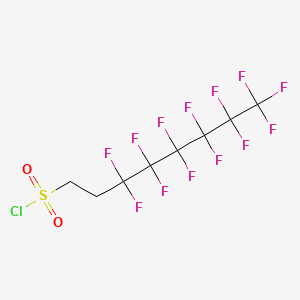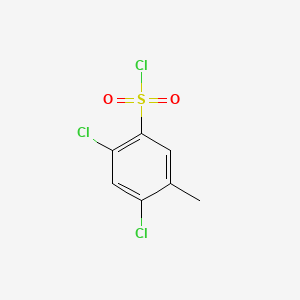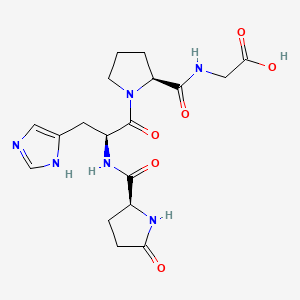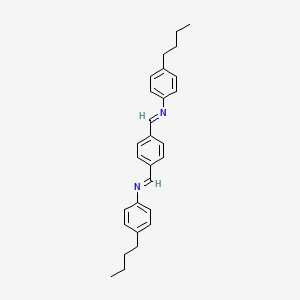
Terephthalylidene bis(p-butylaniline)
Descripción general
Descripción
Polymorphism of Terephthalylidene bis(p-butylaniline)
Terephthalylidene bis(p-butylaniline), also referred to as TBBA, is a mesomorphic compound that exhibits various phases. These phases demonstrate a high degree of order, acting as intermediate states between smectic mesophases and the crystalline state . The compound is part of a larger family of substances that show liquid crystalline states, which are of significant interest due to their unique properties and potential applications in display technologies and other fields.
Synthesis Analysis
While the provided papers do not detail the synthesis of TBBA, they do discuss the preparation of closely related compounds. For instance, a series of N,N'-(2-chloroterephthalylidene)bis(4-n-alkylaniline)s (CTBAAs) were prepared, and their mesomorphic behavior was characterized . These compounds are structurally similar to TBBA, with the addition of a chlorine atom, which affects their mesomorphic properties.
Molecular Structure Analysis
The molecular structure of TBBA has been studied using x-ray diffraction techniques. The Raman spectrum of TBBA in the liquid crystalline states has been analyzed, particularly in the smectic H phase and two unidentified phases. The Raman peaks due to lattice vibrations indicate that these unidentified phases are closer to the crystalline solid phase rather than the smectic H phase . This suggests a complex polymorphism within the compound's structure, which is crucial for understanding its phase behavior and properties.
Chemical Reactions Analysis
The papers provided do not explicitly discuss chemical reactions involving TBBA. However, the study of its mesomorphic behavior and phase transitions under various conditions, such as pressure and temperature, can provide insights into the stability and reactivity of the compound .
Physical and Chemical Properties Analysis
TBBA exhibits a variety of smectic phases, including smectic A, C, I, F, and G. The temperature dependence of density in related compounds, such as terephthalylidene-p-n-decylaniline (TBAA10), has been used to probe phase transitions, associated volume jumps, and the order of the transitions . The isotropic-smectic A and smectic C-smectic I phase transitions are first-order, and the thermal expansion coefficient supports the density results. The pressure-temperature phase diagrams for TBBA and related compounds have been established, providing valuable information on the compound's behavior under different conditions .
Aplicaciones Científicas De Investigación
General Properties
“Terephthalylidene bis(p-butylaniline)” is a chemical compound with the molecular formula C28H32N2 . It is also known by other names such as N,N’-Terephthalylidene-bis-(4-n-butylaniline) and 4-Butyl-N-[(4-[(4-butylphenyl)imino]methyl)phenyl)methylidene]aniline .
Application in Liquid Crystals
One potential application of “Terephthalylidene bis(p-butylaniline)” is in the field of liquid crystals . These substances possess properties like fluidity, a coalescence of droplets, and good electrical, magnetic, and optical properties . The liquid crystals from the homologous series terepthalylidene-bis-p-n-alkylaniline (TBnA) exhibit polymesomorphism and are rod-like Schiff base liquid crystals .
Propiedades
IUPAC Name |
N-(4-butylphenyl)-1-[4-[(4-butylphenyl)iminomethyl]phenyl]methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2/c1-3-5-7-23-13-17-27(18-14-23)29-21-25-9-11-26(12-10-25)22-30-28-19-15-24(16-20-28)8-6-4-2/h9-22H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDOPPGNUYIHFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Terephthalylidene bis(p-butylaniline) | |
CAS RN |
29743-21-3 | |
| Record name | Terephthal-bis-n-butylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 29743-21-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171004 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-Terephthalylidenebis(4-butylaniline) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



